molecular formula C22H21N5O B2770279 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide CAS No. 2034376-99-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide

Cat. No.: B2770279
CAS No.: 2034376-99-1
M. Wt: 371.444
InChI Key: GNMPRYOLSGPYJZ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide has several scientific research applications:

Future Directions

The future directions in the research of 1,2,4-triazolo[1,5-a]pyrimidines involve the design of new and efficient methodologies for accessing new 1,2,4-triazolo[1,5-a]pyrimidine-containing scaffolds, which would be very useful for the discovery of new drug candidates . The most active compounds might be valuable hit compounds for the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide typically involves the formation of the triazolopyrimidine core followed by the attachment of the diphenylacetamide moiety. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions at 140°C, resulting in the formation of the triazolopyrimidine scaffold . The final step involves the coupling of this scaffold with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide is unique due to its specific structural features that allow for high binding affinity to CDK2/cyclin A2. This results in potent anticancer activity, making it a promising candidate for further drug development .

Properties

IUPAC Name

2,2-diphenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-21(20(18-9-3-1-4-10-18)19-11-5-2-6-12-19)23-13-7-8-17-14-24-22-25-16-26-27(22)15-17/h1-6,9-12,14-16,20H,7-8,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMPRYOLSGPYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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